2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine
Overview
Description
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine is a fluorinated organic compound with the molecular formula C8H5F6NO. This compound is characterized by the presence of two trifluoromethyl groups and a hydroxymethyl group attached to a pyridine ring. The trifluoromethyl groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine typically involves the introduction of trifluoromethyl groups onto a pyridine ring followed by the addition of a hydroxymethyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the trifluoromethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2,4-Bis(trifluoromethyl)-6-carboxypyridine, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)pyridine: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
2,4-Bis(trifluoromethyl)-6-methylpyridine: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine is unique due to the presence of both trifluoromethyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it valuable in various applications.
Properties
IUPAC Name |
[4,6-bis(trifluoromethyl)pyridin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-1-5(3-16)15-6(2-4)8(12,13)14/h1-2,16H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNBJYVKNBENMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264332 | |
Record name | 4,6-Bis(trifluoromethyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615580-18-2 | |
Record name | 4,6-Bis(trifluoromethyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615580-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Bis(trifluoromethyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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